Cas no 2168441-02-7 (3-4-(difluoromethyl)thiophen-3-ylpiperidine)

3-4-(difluoromethyl)thiophen-3-ylpiperidine 化学的及び物理的性質
名前と識別子
-
- 3-4-(difluoromethyl)thiophen-3-ylpiperidine
- 2168441-02-7
- EN300-1476630
- 3-[4-(difluoromethyl)thiophen-3-yl]piperidine
-
- インチ: 1S/C10H13F2NS/c11-10(12)9-6-14-5-8(9)7-2-1-3-13-4-7/h5-7,10,13H,1-4H2
- InChIKey: LHOQQNVUCHXVTE-UHFFFAOYSA-N
- SMILES: S1C=C(C(F)F)C(=C1)C1CNCCC1
計算された属性
- 精确分子量: 217.07367692g/mol
- 同位素质量: 217.07367692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 40.3Ų
3-4-(difluoromethyl)thiophen-3-ylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476630-5000mg |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 5000mg |
$3645.0 | 2023-09-29 | ||
Enamine | EN300-1476630-50mg |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 50mg |
$1056.0 | 2023-09-29 | ||
Enamine | EN300-1476630-100mg |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 100mg |
$1106.0 | 2023-09-29 | ||
Enamine | EN300-1476630-250mg |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 250mg |
$1156.0 | 2023-09-29 | ||
Enamine | EN300-1476630-0.25g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 0.25g |
$1156.0 | 2023-05-26 | ||
Enamine | EN300-1476630-1.0g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1476630-0.1g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 0.1g |
$1106.0 | 2023-05-26 | ||
Enamine | EN300-1476630-10.0g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-1476630-0.5g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 0.5g |
$1207.0 | 2023-05-26 | ||
Enamine | EN300-1476630-0.05g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 0.05g |
$1056.0 | 2023-05-26 |
3-4-(difluoromethyl)thiophen-3-ylpiperidine 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
3-4-(difluoromethyl)thiophen-3-ylpiperidineに関する追加情報
Professional Introduction to Compound with CAS No. 2168441-02-7 and Product Name: 3-4-(difluoromethyl)thiophen-3-ylpiperidine
3-4-(difluoromethyl)thiophen-3-ylpiperidine (CAS No. 2168441-02-7) represents a significant advancement in the realm of pharmaceutical chemistry, particularly in the development of novel therapeutic agents. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in addressing various medical conditions. The molecular structure of 3-4-(difluoromethyl)thiophen-3-ylpiperidine integrates a thiophene ring with a piperidine moiety, further modified by a difluoromethyl group, which collectively contributes to its distinct pharmacological properties.
The incorporation of the difluoromethyl group is strategically crucial, as it enhances the metabolic stability and lipophilicity of the molecule. These attributes are pivotal in ensuring that the compound maintains efficacy while minimizing unwanted side effects. The presence of the thiophene ring adds another layer of complexity, influencing both the electronic properties and potential interactions with biological targets. This dual functionality makes 3-4-(difluoromethyl)thiophen-3-ylpiperidine a promising candidate for further investigation in drug discovery.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. Among these, piperidine derivatives have shown particular promise as pharmacological scaffolds. The compound 3-4-(difluoromethyl)thiophen-3-ylpiperidine is no exception, with studies indicating its potential in modulating various biological pathways. For instance, preliminary investigations have suggested that this molecule may exhibit inhibitory effects on certain enzymes and receptors implicated in neurological disorders.
The structural features of 3-4-(difluoromethyl)thiophen-3-ylpiperidine align well with current trends in medicinal chemistry, where optimizing both potency and selectivity is paramount. The difluoromethyl group, known for its ability to enhance binding affinity, plays a critical role in this regard. Additionally, the thiophene ring contributes to the compound's overall solubility and bioavailability, factors that are essential for effective drug delivery. These properties make 3-4-(difluoromethyl)thiophen-3-ylpiperidine an attractive candidate for further development into a therapeutic agent.
Advances in computational chemistry have also facilitated a deeper understanding of the pharmacokinetic behavior of 3-4-(difluoromethyl)thiophen-3-ylpiperidine. Molecular modeling studies have revealed insights into its interaction with target proteins, providing a rational basis for designing derivatives with improved pharmacological profiles. These computational approaches complement experimental efforts, allowing for a more efficient screening process and reducing the time-to-market for novel drugs.
One of the most compelling aspects of 3-4-(difluoromethyl)thiophen-3-ylpiperidine is its versatility in drug design applications. Researchers have explored its potential as a precursor for more complex molecules, leveraging its structural motifs to develop agents with enhanced therapeutic benefits. This adaptability underscores the compound's significance as a building block in pharmaceutical innovation.
The synthesis of 3-4-(difluoromethyl)thiophen-3-ylpiperidine presents unique challenges due to its complex structure. However, advancements in synthetic methodologies have made it increasingly feasible to produce this compound on an industrial scale. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly instrumental in constructing the desired molecular framework efficiently and with high yield.
As interest in targeted therapies grows, compounds like 3-4-(difluoromethyl)thiophen-3-ylpiperidine are being evaluated for their potential in personalized medicine. The ability to fine-tune molecular properties allows for the development of drugs that are better suited to individual patient needs, thereby improving treatment outcomes. This aligns with broader trends in healthcare where precision medicine is becoming increasingly prevalent.
The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. 3-4-(difluoromethyl)thiophen-3-ylpiperidine, as a novel compound, must undergo comprehensive preclinical and clinical evaluations before it can be approved for medical use. However, preliminary data suggest that it holds promise as a viable therapeutic option.
In conclusion, 3 - 4 - ( difluoromethyl ) thiophen - 3 - ylpiperidine ( CAS No . 2168441 - 02 - 7 ) stands out as a significant compound in pharmaceutical chemistry due to its unique structure and potential therapeutic applications . Its integration of key structural motifs such as the thiophene ring and piperidine moiety , coupled with the strategic use of the difluoromethyl group , positions it as a valuable asset in drug discovery efforts . As research progresses , further insights into its pharmacological properties are expected to emerge , paving the way for innovative treatments across multiple medical disciplines .
2168441-02-7 (3-4-(difluoromethyl)thiophen-3-ylpiperidine) Related Products
- 1804831-66-0(6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 2243505-06-6(4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid)
- 1251593-81-3(N-(5-chloro-2-methoxyphenyl)-2-{4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 288309-10-4(1-(isoquinolin-7-yl)ethanone)
- 1016522-88-5(4-Fluoro-3-(methoxymethyl)phenylmethanamine)
- 869335-22-8(6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)
- 1261234-91-6(tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate)
- 2580191-07-5(2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 1184-43-6(Tetranitroblue tetrazolium chloride)
- 50488-34-1(2-bromo-4-tert-butyl-pyridine)




